methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate is an organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a pyrazolone ring fused with a thiophene moiety and a trifluoromethyl group, making it a unique structure with distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3-(trifluoromethyl)-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with methyl 2-amino-3-thiophenecarboxylate under specific conditions. These reactions are often catalyzed by base catalysts like potassium carbonate in organic solvents such as dimethylformamide (DMF).
Industrial Production Methods
For industrial production, scalability and cost-efficiency are essential. Optimizing reaction conditions such as temperature, solvent, and reagent ratios can improve yield and purity. Additionally, continuous flow chemistry can be used for large-scale production, which enhances safety and reduces waste by providing more controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate can undergo oxidation reactions at the thiophene ring, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed on the pyrazolone ring, potentially leading to the formation of hydro-pyrazolone derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols, under basic conditions.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Hydro-pyrazolone derivatives.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate has diverse applications in scientific research:
Chemistry: : It is used as a building block for synthesizing complex organic molecules and for studying reaction mechanisms.
Biology: : The compound's potential biological activities are investigated for therapeutic purposes, including anti-inflammatory and anti-cancer properties.
Medicine: : It may serve as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: : Its unique properties can be exploited in the development of materials with specific chemical or physical characteristics, such as agrochemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: : Depending on the application, it could affect pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Compared to other similar compounds, methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate is unique due to its structural features:
Unique Structure: : The presence of the trifluoromethyl group and the pyrazolone-thiophene fusion differentiates it from others.
Similar Compounds: : Compounds like 3-(trifluoromethyl)-5-oxo-1,5-dihydro-4H-pyrazole and thiophene-2-carboxylic acid derivatives share similarities but lack the combined structural elements.
Conclusion
This compound is a fascinating compound with a multitude of applications across different scientific disciplines. Its unique chemical structure and reactivity make it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
methyl 3-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3S/c1-20-10(19)7-6(2-3-21-7)15-4-5-8(11(12,13)14)16-17-9(5)18/h2-4H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVYLIDOSJULAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=CC2=C(NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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